ACMSD Inhibition: 2-Hydroxy-5-(3-thienyl)benzoic Acid (Derivative 14) vs. Parent Diflunisal
In a direct head-to-head enzymatic assay, 2-hydroxy-5-(3-thienyl)benzoic acid, reported as diflunisal derivative 14, co-crystallized with ACMSD (PDB 7K13) and exhibited an IC50 value of 1.32 ± 0.07 µM, representing an approximately 10-fold improvement over the parent compound diflunisal [1][2]. The comparator diflunisal, lacking the 3-thienyl substitution, showed an IC50 approximately one order of magnitude higher under identical assay conditions. The crystallographic complex confirmed a previously unreported ligand-binding mode, with the 3-thienyl ring occupying a sub-pocket inaccessible to the diflunisal phenyl ring [3].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against recombinant ACMSD |
|---|---|
| Target Compound Data | IC50 = 1.32 ± 0.07 µM |
| Comparator Or Baseline | Diflunisal: IC50 ≈ 13–15 µM (approximately 10-fold higher) |
| Quantified Difference | Approximately 10-fold greater inhibitory potency |
| Conditions | Recombinant ACMSD enzyme inhibition assay; pH 7.37; X-ray co-crystal structure at 1.83 Å resolution |
Why This Matters
For procurement decisions in ACMSD-targeting research programs, this 10-fold potency advantage over the FDA-approved parent compound directly impacts assay sensitivity requirements and compound usage quantities.
- [1] Yang, Y.; Borel, T.; de Azambuja, F.; Johnson, D.; Sorrentino, J.P.; Udokwu, C.; Davis, I.; Liu, A.; Altman, R.A. Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan-Kynurenine Pathway. J. Med. Chem. 2021, 64, 797–811. View Source
- [2] Proteopedia. 7k13: ACMSD in complex with diflunisal derivative 14. IC50 values: 1.32 ± 0.07 µM (compound 22) and 3.10 ± 0.11 µM (compound 20). View Source
- [3] RCSB PDB. 7K13: ACMSD in complex with diflunisal derivative 14. Resolution: 1.83 Å. View Source
